A Comprehensive Guide to the Structure Elucidation of 3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid
A Comprehensive Guide to the Structure Elucidation of 3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comprehensive, technically-focused protocol for the structural elucidation of 3-[1-(propane-2-sulfonyl)-piperidin-4-yl]-propionic acid, a molecule of interest in medicinal chemistry. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a logical and self-validating workflow. This document moves beyond a simple recitation of methods to explain the underlying principles and causal relationships that inform expert experimental design and data interpretation, ensuring a high degree of scientific integrity and trustworthiness.
Introduction
3-[1-(propane-2-sulfonyl)-piperidin-4-yl]-propionic acid is a substituted piperidine derivative. The piperidine ring is a common scaffold in many pharmaceuticals, and its conformation, along with the nature and orientation of its substituents, can significantly impact biological activity. The presence of a propane-2-sulfonyl group and a propionic acid chain introduces key functional groups that govern the molecule's physicochemical properties, such as solubility, lipophilicity, and potential for hydrogen bonding. Accurate structural confirmation is therefore a critical prerequisite for any further investigation, including biological screening, formulation development, and computational modeling.
This guide will systematically detail the application of key analytical techniques to unambiguously determine the connectivity and key structural features of the title compound. We will explore how the synergistic use of NMR, MS, and IR spectroscopy provides a complete and robust structural picture.
Fundamental Analytical Approaches
The structure elucidation of a novel small molecule is a puzzle solved by the convergence of evidence from multiple analytical techniques. Each method provides a unique piece of information, and their combined interpretation leads to a definitive structural assignment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its substructures through fragmentation analysis.
2.1.1. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
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Ionization: Electrospray ionization (ESI) is the preferred method for this compound due to the presence of the acidic carboxylic acid group, which can be readily deprotonated to form a negative ion ([M-H]⁻) or protonated to form a positive ion ([M+H]⁺).[1]
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Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to measure the mass-to-charge ratio (m/z) with high accuracy.
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Data Analysis: The exact mass is used to determine the elemental composition of the molecular ion.
2.1.2. Expected Data and Interpretation
The molecular formula of 3-[1-(propane-2-sulfonyl)-piperidin-4-yl]-propionic acid is C₁₁H₂₁NO₄S. The expected monoisotopic mass would be calculated based on this formula. The high-resolution mass spectrum will provide an experimental mass that should match the theoretical mass to within a few parts per million (ppm), confirming the elemental composition.
2.1.3. Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), we can induce fragmentation. The resulting fragment ions provide crucial information about the connectivity of the molecule.
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Precursor Ion Selection: The molecular ion ([M+H]⁺ or [M-H]⁻) is isolated in the mass spectrometer.
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Collision-Induced Dissociation (CID): The isolated ions are accelerated and collided with an inert gas (e.g., argon or nitrogen), causing them to fragment.
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Fragment Ion Analysis: The m/z of the resulting fragment ions are measured.
The fragmentation of sulfonyl-containing compounds often involves cleavage of the C-S and S-N bonds.[2][3] Key expected fragmentations for 3-[1-(propane-2-sulfonyl)-piperidin-4-yl]-propionic acid are illustrated below.
Caption: Experimental workflow for IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Connectivity
NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integrations of the signals in ¹H and ¹³C NMR spectra, we can piece together the carbon-hydrogen framework.
2.3.1. Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can sometimes help to resolve overlapping signals. [4]2. ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired.
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¹³C NMR Acquisition: A one-dimensional carbon-13 NMR spectrum is acquired. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
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2D NMR (COSY, HSQC, HMBC): To further elucidate the structure, two-dimensional NMR experiments are performed.
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
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HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over two or three bonds, revealing longer-range connectivity.
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2.3.2. Predicted ¹H NMR Spectral Features
The proton NMR spectrum will be complex due to the various proton environments. The following is a predicted assignment based on the structure:
| Protons | Approximate Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10-13 | singlet (broad) | 1H |
| Piperidine (axial/equatorial at C2, C6) | 2.5-3.5 | multiplet | 4H |
| Propane-2-sulfonyl CH | 2.8-3.2 | multiplet | 1H |
| Propionic acid α-CH₂ | 2.2-2.6 | triplet | 2H |
| Piperidine (axial/equatorial at C3, C5) | 1.2-2.0 | multiplet | 4H |
| Propionic acid β-CH₂ | 1.5-1.9 | multiplet | 2H |
| Piperidine CH at C4 | 1.4-1.8 | multiplet | 1H |
| Propane-2-sulfonyl CH₃ | 1.2-1.4 | doublet | 6H |
The broad signal for the carboxylic acid proton is a key identifier. [5]The piperidine ring protons often show complex splitting patterns due to axial and equatorial environments. [4]
2.3.3. Predicted ¹³C NMR Spectral Features
The carbon NMR spectrum will provide information on the number of unique carbon environments.
| Carbon | Approximate Chemical Shift (ppm) |
| Carboxylic Acid C=O | 170-185 |
| Piperidine C2, C6 | 45-55 |
| Propane-2-sulfonyl CH | 50-60 |
| Piperidine C4 | 30-40 |
| Propionic acid α-CH₂ | 30-40 |
| Piperidine C3, C5 | 25-35 |
| Propionic acid β-CH₂ | 25-35 |
| Propane-2-sulfonyl CH₃ | 20-30 |
The chemical shifts are influenced by the electronegativity of neighboring atoms. For instance, the carbons adjacent to the nitrogen and the sulfonyl group (C2, C6, and the sulfonyl CH) are shifted downfield. [6]
2.3.4. The Power of 2D NMR in Assembling the Structure
Caption: Logical flow of NMR data integration.
By combining the information from these 2D NMR experiments, the complete connectivity of the molecule can be established. For example, an HMBC correlation between the protons of the propane-2-sulfonyl methyl groups and the sulfonyl methine carbon would confirm that substructure. Similarly, correlations between the propionic acid α-protons and the piperidine C4 would establish the point of attachment to the ring.
Integrated Structure Determination
The final, unambiguous structure of 3-[1-(propane-2-sulfonyl)-piperidin-4-yl]-propionic acid is confirmed by the convergence of data from all three analytical techniques.
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Mass Spectrometry confirms the correct elemental composition (C₁₁H₂₁NO₄S) and provides key fragmentation data that is consistent with the proposed structure.
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Infrared Spectroscopy identifies the essential functional groups: a carboxylic acid and a sulfonamide.
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NMR Spectroscopy (¹H, ¹³C, and 2D) provides the detailed carbon-hydrogen framework, establishing the precise connectivity of all atoms in the molecule.
This multi-faceted approach ensures a high degree of confidence in the final structural assignment, which is a critical foundation for all subsequent research and development activities.
Conclusion
The structure elucidation of 3-[1-(propane-2-sulfonyl)-piperidin-4-yl]-propionic acid is a systematic process that relies on the logical integration of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. This guide has outlined a robust and self-validating workflow, providing not only the "how" but also the "why" behind the experimental choices and data interpretation. By following this comprehensive approach, researchers can confidently and accurately determine the structure of this and similar novel chemical entities, paving the way for further scientific discovery.
References
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